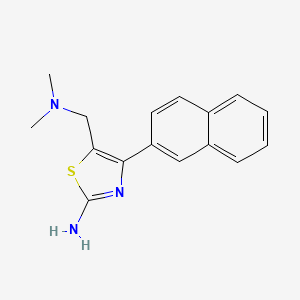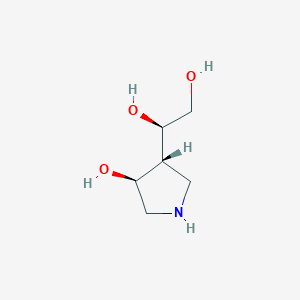
(R)-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and (S)-proline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its chiral nature.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In the industrial sector, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol might be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol: A stereoisomer with different chiral centers.
1-(Pyrrolidin-3-yl)ethane-1,2-diol: A compound lacking the hydroxyl group on the pyrrolidine ring.
Uniqueness
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and analogs.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R)-1-[(3R,4S)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChIキー |
KIVMAVVILWSSFZ-PBXRRBTRSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)O)[C@H](CO)O |
正規SMILES |
C1C(C(CN1)O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
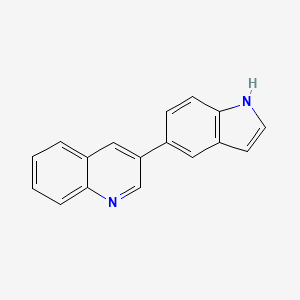
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
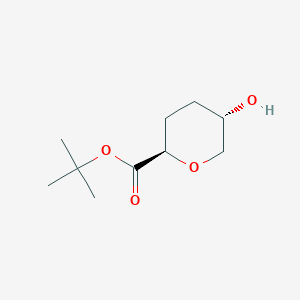
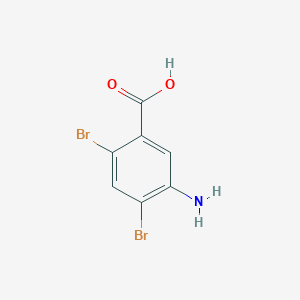
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
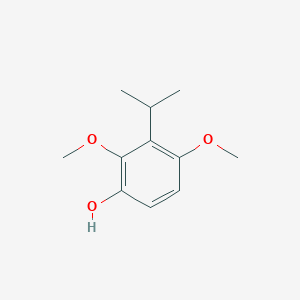
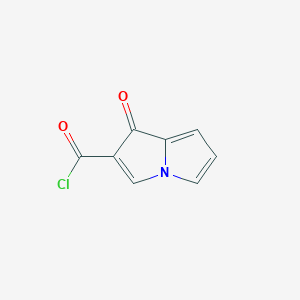
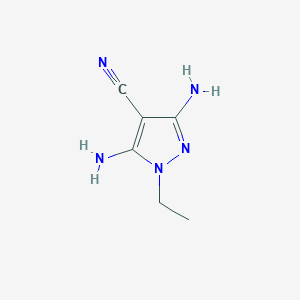
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)

